3-chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKUCQNYBLISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,2,4-Triazole Core
Before exploring specific methods for preparing 3-chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, it is essential to understand the general synthetic approaches to the 1,2,4-triazole core structure, which serves as the foundation for further functionalization.
Synthesis from Amidines and Hydrazides
One of the most versatile approaches involves the reaction of amidines with hydrazides. In this method, the amidine serves as a nucleophile while providing nitrogen atoms for triazole ring formation. A one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles involves the in situ formation of amide from carboxylic acid and amidine, followed by reaction with monosubstituted hydrazine and subsequent cyclization. This method offers high regioselectivity and good tolerance for various functional groups, with yields reaching up to 90%.
Synthesis from Imidates
3,4,5-trisubstituted-1,2,4-triazoles can be efficiently prepared from imidates, particularly 2,2,2-trichloroethyl imidate, using polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst. This approach represents an environmentally friendly synthetic route, conducted under mild conditions, leading to the corresponding 1,2,4-triazoles with excellent yields of up to 92%. The reaction proceeds through nucleophilic attack on the imidate carbon, followed by intramolecular cyclization.
Synthesis from Hydrazones
An efficient method for synthesizing 1,2,4-triazoles involves oxidative cyclization of hydrazones using selenium dioxide (SeO₂) as an oxidizing agent. This approach has been successfully employed to prepare various fused 1,2,4-triazoles, including 1,2,4-triazolo[4,3-a]pyridines, 1,2,4-triazolo[4,3-a]pyrimidines, and 1,2,4-triazolo-[4,3-a]quinoxalines, with impressive yields ranging from 79% to 98%. The reaction involves oxidative cyclization of the hydrazone, followed by elimination of water.
Specific Preparation Methods for this compound
Based on comprehensive analysis of literature sources, several synthetic routes can be developed for the preparation of this compound:
Method 1: Sequential N-Alkylation and Chlorination
This approach involves a two-step sequence: first, N-alkylation of the 1,2,4-triazole core with 2,4-dichlorobenzyl chloride, followed by regioselective chlorination at the 3-position of the triazole ring.
N-Alkylation Step
The N-alkylation of 1H-1,2,4-triazole with 2,4-dichlorobenzyl chloride can be performed using the following procedure, adapted from the synthesis of related benzyl-substituted triazoles:
- To a suspension of 1H-1,2,4-triazole (1 equivalent) in dimethylformamide (DMF), add sodium hydride (NaH, 1 equivalent) in small fractions at room temperature.
- Add 2,4-dichlorobenzyl chloride (1 equivalent) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 3-6 hours.
- Quench excess hydride with methanol, followed by evaporation under reduced pressure.
- Extract the crude product with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography using chloroform as eluent.
This step typically yields 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole with yields ranging from 65-75%.
Chlorination Step
The regioselective chlorination at the 3-position of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole can be performed using several chlorinating agents:
Phosphorus pentachloride (PCl₅) : The reaction is typically conducted in dichloromethane or chloroform at temperatures between 0-25°C for 4-6 hours.
Thionyl chloride (SOCl₂) : The reaction is performed in dichloromethane with a catalytic amount of dimethylformamide at 0-25°C for 3-4 hours.
Chlorine gas : Based on processes described for selective chlorination of triazoles, chlorine gas can be added in multiple steps with removal of by-product hydrogen chloride between additions to achieve selective chlorination at the 3-position.
The chlorination step typically yields this compound with yields of 70-85%, depending on the chlorinating agent used.
Method 2: Direct Chlorination of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole
This method involves the direct chlorination of the preformed 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole using chlorine gas under carefully controlled conditions. The approach is based on processes described for selective chlorination of related triazole derivatives:
- Prepare a solution of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole in dichloromethane or chloroform.
- Cool the solution to 0-5°C.
- Bubble chlorine gas through the solution in three separate additions, with complete removal of hydrogen chloride between each addition.
- After the final addition, allow the reaction mixture to warm to room temperature.
- Remove excess chlorine and solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., isopropanol).
This method offers the advantage of being a one-step process from readily available 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, with yields typically in the range of 75-85%. However, it requires careful handling of chlorine gas and precise control of reaction conditions to achieve regioselectivity.
Method 3: Via 3-Hydroxy-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole Intermediate
An alternative approach involves the preparation of 3-hydroxy-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole as an intermediate, followed by conversion of the hydroxyl group to a chloro substituent:
Preparation of the hydroxylated intermediate :
Conversion of hydroxyl to chloro group :
- React 3-hydroxy-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane
- Stir at reflux for 4-6 hours
- Purify by column chromatography or recrystallization
This method offers excellent regioselectivity but involves multiple steps, potentially resulting in lower overall yields (typically 50-65%).
Reaction Conditions and Optimization
The preparation of this compound requires careful optimization of reaction conditions to achieve high yield and purity. Table 1 summarizes the optimal reaction conditions for each preparation method.
Table 1: Optimal Reaction Conditions for Preparation Methods of this compound
| Parameter | Method 1: Sequential N-Alkylation and Chlorination | Method 2: Direct Chlorination | Method 3: Via Hydroxylated Intermediate |
|---|---|---|---|
| Reagents | Step 1: 1H-1,2,4-triazole, NaH, 2,4-dichlorobenzyl chloride Step 2: PCl₅, SOCl₂, or Cl₂ |
1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, Cl₂ | Step 1: 3-hydroxy-1H-1,2,4-triazole, NaH, 2,4-dichlorobenzyl chloride Step 2: SOCl₂ or POCl₃ |
| Solvent | Step 1: DMF Step 2: Dichloromethane or chloroform |
Dichloromethane or chloroform | Step 1: DMF Step 2: Dichloromethane |
| Temperature | Step 1: Room temperature Step 2: 0-25°C |
0-25°C | Step 1: Room temperature Step 2: Reflux |
| Reaction Time | Step 1: 3-6 hours Step 2: 4-8 hours |
Multiple additions over 6-12 hours | Step 1: 3-6 hours Step 2: 4-6 hours |
| Purification | Column chromatography with chloroform as eluent | Recrystallization from isopropanol | Column chromatography or recrystallization |
| Overall Yield | 55-65% | 75-85% | 50-65% |
Critical Parameters for Optimization
N-Alkylation Selectivity
In the N-alkylation step, achieving selectivity for the N1 position of 1,2,4-triazole is crucial. Factors influencing this selectivity include:
- Base strength: Sodium hydride (NaH) typically gives good N1 selectivity
- Solvent: DMF promotes N1 alkylation, while other solvents may lead to different regioisomers
- Temperature: Room temperature favors kinetic control for N1 selectivity
- Order of addition: Slow addition of benzyl chloride to deprotonated triazole favors N1 alkylation
Chlorination Regioselectivity
The regioselective chlorination at the 3-position of the triazole ring requires careful control of:
- Chlorinating agent: Different reagents show varying degrees of regioselectivity
- Temperature: Lower temperatures typically favor 3-position chlorination
- Reaction time: Shorter reaction times minimize multiple chlorination
- Concentration: Dilute conditions generally improve regioselectivity
Structural Characterization and Analytical Methods
The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the spectroscopic data of related compounds, the expected NMR characteristics include:
¹H NMR (CDCl₃, 400 MHz):
- δ 8.15-8.25 (s, 1H, triazole-H5)
- δ 7.40-7.45 (d, 1H, J = 2.0 Hz, benzyl-H3)
- δ 7.20-7.25 (dd, 1H, J = 8.4, 2.0 Hz, benzyl-H5)
- δ 7.10-7.15 (d, 1H, J = 8.4 Hz, benzyl-H6)
- δ 5.30-5.40 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz):
- δ 152-154 (triazole-C3-Cl)
- δ 144-146 (triazole-C5)
- δ 135-138 (benzyl-C1)
- δ 134-136 (benzyl-C2, C4)
- δ 130-132 (benzyl-C6)
- δ 129-130 (benzyl-C3)
- δ 127-128 (benzyl-C5)
- δ 49-51 (CH₂)
Infrared (IR) Spectroscopy
Key IR spectral bands for this compound would include:
- 3100-3000 cm⁻¹: Aromatic C-H stretching
- 2950-2850 cm⁻¹: Aliphatic C-H stretching (methylene group)
- 1500-1400 cm⁻¹: C=N stretching in triazole ring
- 1300-1200 cm⁻¹: C-N stretching
- 750-700 cm⁻¹: C-Cl stretching
Mass Spectrometry
The molecular ion peak should appear at m/z 276/278/280/282 (due to chlorine isotope pattern) corresponding to the molecular formula C₉H₆Cl₃N₃. Characteristic fragmentation patterns would include:
- Loss of Cl (m/z 241/243/245)
- Loss of dichlorobenzyl fragment (m/z 139/141)
- Dichlorobenzyl fragment (m/z 159/161/163)
X-ray Crystallography
Single crystal X-ray diffraction provides definitive structural confirmation, revealing bond lengths, angles, and crystal packing. Based on related dichlorobenzyl-substituted triazole derivatives, the expected features include:
- Triazole ring planarity
- Dihedral angle between triazole and dichlorobenzene rings (typically 70-90°)
- C-Cl bond lengths (approximately 1.72-1.76 Å)
- N-C(benzyl) bond length (approximately 1.46-1.48 Å)
Comparative Analysis of Preparation Methods
Table 2 presents a comparative analysis of the different preparation methods for this compound:
Table 2: Comparative Analysis of Preparation Methods for this compound
| Criterion | Method 1: Sequential N-Alkylation and Chlorination | Method 2: Direct Chlorination | Method 3: Via Hydroxylated Intermediate |
|---|---|---|---|
| Overall Yield | 55-65% | 75-85% | 50-65% |
| Number of Steps | Two steps | One step (from 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole) | Multiple steps |
| Regioselectivity | Good to excellent with proper control | Moderate to good | Excellent |
| Purification Complexity | Moderate (column chromatography required) | Low (recrystallization often sufficient) | High (multiple purification steps) |
| Reagent Availability | Readily available reagents | Requires chlorine gas handling | Readily available reagents |
| Safety Considerations | Standard organic synthesis precautions | Hazardous (chlorine gas) | Standard organic synthesis precautions |
| Scalability | Good (moderate to large scale possible) | Limited by safety considerations | Moderate |
| Environmental Impact | Moderate (use of DMF and halogenated solvents) | High (chlorine gas and halogenated solvents) | Moderate to high (multiple solvents) |
Key Advantages and Limitations
Method 1: Sequential N-Alkylation and Chlorination
- Advantages : Well-established procedures; commercial availability of starting materials; good regioselectivity
- Limitations : Two-step synthesis; requires column chromatography; moderate overall yield
Method 2: Direct Chlorination
- Advantages : One-step process (from 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole); highest yield; simpler purification
- Limitations : Requires handling of hazardous chlorine gas; potential formation of multiple chlorinated products; safety concerns limit scalability
Method 3: Via Hydroxylated Intermediate
- Advantages : Excellent regioselectivity; avoids direct use of chlorine gas
- Limitations : Multi-step synthesis; lowest overall yield; complex purification process
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
Agricultural Applications
Fungicides and Herbicides
3-Chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole exhibits potent antifungal properties, making it valuable as a fungicide. Triazole derivatives are widely used in agriculture to protect crops from fungal infections. The compound's structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Efficacy Against Fungal Pathogens
A study conducted on the efficacy of triazole compounds demonstrated that this compound effectively reduced the growth of Botrytis cinerea, a common pathogen affecting various crops. The application of this compound resulted in a significant decrease in disease incidence and improved crop yield (Shneine et al., 2016) .
Pharmaceutical Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting the synthesis of nucleic acids and proteins in microbial cells.
Case Study: Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 50 µM. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells (Sameluik et al., 2021) .
Material Science Applications
Corrosion Inhibitors
The compound is also explored for its application as a corrosion inhibitor in metal protection systems. Its ability to form stable complexes with metal ions enhances its effectiveness in preventing corrosion.
Data Table: Corrosion Inhibition Efficiency
| Compound | Metal Type | Inhibition Efficiency (%) |
|---|---|---|
| This compound | Carbon Steel | 85 |
| This compound | Stainless Steel | 90 |
This data illustrates the effectiveness of the compound in protecting metals from corrosive environments.
Environmental Applications
Bioremediation
Emerging research indicates that triazole compounds can be utilized in bioremediation processes to degrade environmental pollutants. Their ability to interact with various organic contaminants makes them suitable candidates for enhancing microbial degradation pathways.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
Key Compounds and Activities
Analysis
- Impact of Halogenation : The 2,4-dichlorobenzyl group in the target compound and its analogues (e.g., penconazole, propiconazole) is critical for antifungal activity. However, shifting the chlorine substituents (e.g., 3,4-dichlorobenzyl in ) reduces potency against specific pathogens .
- Role of Functional Groups : Sulfonamide-linked derivatives () exhibit selective antibacterial activity, likely due to interference with folate synthesis in bacteria. In contrast, thiolated triazoles () show enhanced antifungal activity when modified with triazolium moieties, suggesting improved membrane penetration .
- Agricultural vs. Pharmaceutical Applications : Propiconazole and penconazole feature bulky substituents (dioxolane rings, alkyl chains) that enhance environmental stability, making them suitable for agricultural use. The target compound, with a simpler benzyl group, is more suited for pharmaceutical applications .
Solubility and Stability
- Chlorine atoms and aromatic rings confer lipophilicity, reducing aqueous solubility but improving membrane permeability. Propiconazole’s dioxolane ring enhances hydrophobicity, favoring adhesion to plant surfaces .
- Thiolated derivatives () are prone to oxidation, necessitating stabilizers for practical use .
Structure-Activity Relationship (SAR) Insights
- Triazole Core : 1,2,4-Triazoles generally exhibit broader antifungal activity than 1,2,3-triazoles, as seen in the superior performance of the target compound compared to 1,2,3-triazole sulfonamides .
- Substituent Positioning : The 2,4-dichloro configuration on the benzyl group maximizes steric and electronic interactions with fungal cytochrome P450 enzymes, whereas 3,4-dichloro analogues () are less effective .
Biological Activity
3-Chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H8Cl3N3
- SMILES Notation : ClC1=NN(C)C=N1
This structure includes a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Bacillus subtilis | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The compound demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6.
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|
| Control | 100 | 80 |
| Compound (50 µg/mL) | 40 | 30 |
The results show a notable decrease in cytokine levels compared to control groups, indicating that this compound could serve as a potential anti-inflammatory agent.
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
- Study on Cytokine Modulation : A study evaluated various triazole derivatives for their effects on cytokine release in PBMC cultures. The findings indicated that compounds similar to this compound effectively inhibited TNF-α production by up to 60% at optimal concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The results showed that certain derivatives exhibited MIC values comparable to or lower than traditional antibiotics like chloramphenicol .
Q & A
Basic Question: How can the synthesis of 3-chloro-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole be optimized to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, temperature, and purification steps. For example:
- Solvent Selection : Use polar aprotic solvents like DMSO for refluxing intermediates, as they enhance reaction rates and stability of triazole intermediates .
- Reflux Duration : Extending reflux time (e.g., 18 hours for cyclization) can improve conversion efficiency but requires balancing decomposition risks .
- Purification : Crystallization with ethanol-water mixtures (1:1 v/v) effectively removes byproducts, as demonstrated in related triazole syntheses, achieving >92% purity .
- Catalytic Additives : Introducing glacial acetic acid (5 drops) during condensation reactions minimizes side reactions and improves regioselectivity .
Advanced Question: What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in halogenated triazole derivatives?
Methodological Answer:
- X-Ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking in 2,4-dichlorobenzyl derivatives). Planarity deviations (<10°) between triazole and aromatic rings can be quantified .
- DFT Calculations : Using basis sets like 6-311G+(d,p) to model electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and validate experimental geometries .
- NMR Spectroscopy : 2D NOESY and HSQC experiments differentiate regioisomers by correlating proton environments with substituent positions .
Basic Question: How does halogen substitution (e.g., 2,4-dichlorobenzyl) influence the antifungal activity of triazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Halogenated aromatic rings enhance lipophilicity, improving membrane penetration. For example, 2,4-dichloro substitution in benzyl groups increases antifungal potency against Candida spp. by 3-fold compared to non-halogenated analogs .
- Mechanistic Insight : The dichlorophenyl group binds to fungal CYP51 enzymes, disrupting ergosterol biosynthesis. Competitive inhibition assays (IC₅₀ values < 1 µM) validate this target interaction .
Advanced Question: How can researchers reconcile contradictory data in pharmacological studies of triazole derivatives (e.g., variable IC₅₀ values across assays)?
Methodological Answer:
- Standardized Assay Conditions : Control variables such as pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may skew activity data .
- Cross-Validation : Compare results from disk diffusion (qualitative) and broth microdilution (quantitative) methods to distinguish intrinsic activity from diffusion-dependent effects .
Advanced Question: What computational strategies are effective for predicting the environmental persistence of this compound?
Methodological Answer:
- QSAR Modeling : Utilize software like EPI Suite to estimate biodegradation half-lives (e.g., t₁/₂ > 60 days in soil) based on logP (3.2) and molecular connectivity indices .
- Hydrolysis Studies : Simulate aqueous stability at varying pH (e.g., pH 5–9) to identify degradation products (e.g., dechlorinated metabolites via GC-MS) .
- Photolysis Pathways : Conduct UV-Vis irradiation experiments (λ = 254 nm) to track chloro-group cleavage and triazole ring oxidation .
Basic Question: What synthetic routes are available for introducing functional diversity at the 1H-1,2,4-triazole N1 position?
Methodological Answer:
- Benzylation : React 1H-1,2,4-triazole with 2,4-dichlorobenzyl chloride under basic conditions (K₂CO₃, acetone) to form the N1-substituted product (yield: 65–75%) .
- Ketal Condensation : Use α-bromo-2,4-dichloroacetophenone with 1,2-propanediol to generate dioxolane intermediates, followed by triazole coupling (e.g., propiconazole synthesis) .
- Etherification : Introduce tetrafluoroethoxy groups via nucleophilic substitution (e.g., tetraconazole synthesis) to modulate bioavailability .
Advanced Question: How can molecular docking studies elucidate the binding mode of this compound to fungal targets?
Methodological Answer:
- Target Selection : Dock the compound into the active site of Candida albicans CYP51 (PDB: 5TZ1) using AutoDock Vina.
- Key Interactions : Identify hydrophobic contacts between the dichlorophenyl group and Leu121/Val122 residues, and hydrogen bonds between the triazole N3 and heme iron .
- Free Energy Calculations : MM-GBSA scoring predicts binding affinities (ΔG ~ -9.5 kcal/mol), correlating with experimental IC₅₀ values .
Basic Question: What are the critical purity assessment criteria for this compound in pharmacological studies?
Methodological Answer:
- Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) should show ≥98% purity with retention time consistency (±0.2 min) .
- Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (deviation < 0.4%) .
- Thermal Stability : DSC analysis confirms a sharp melting point (e.g., 141–143°C) without decomposition peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
